3-(Difluoromethoxy)isoquinoline
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Overview
Description
3-(Difluoromethoxy)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Mechanism of Action
Target of Action
3-(Difluoromethoxy)isoquinoline is a derivative of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . Isoquinoline alkaloids, which include this compound, have been found to act on a range of biological targets in cells . .
Mode of Action
Isoquinoline alkaloids, in general, have been found to interfere with multiple pathways including nuclear factor-κb, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of ca 2+ -mediated fusion . These pathways play a crucial role in cellular processes such as cell proliferation and viral replication .
Biochemical Pathways
Isoquinoline alkaloids, including this compound, are part of the shikimate pathway . This pathway is involved in the synthesis of aromatic amino acids and other aromatic compounds . The shikimate pathway starts with the condensation of intermediates of glycolysis and the pentose phosphate pathway, phosphoenolpyruvate (PEP), and erythrose-4-phosphate (E4P), respectively .
Pharmacokinetics
The presence of the difluoromethoxy group may influence the compound’s lipophilicity, which could impact its absorption and distribution .
Result of Action
Isoquinoline alkaloids have been found to exhibit various bioactivities, including antiviral properties . They interfere with multiple cellular pathways, potentially leading to changes in cell proliferation and viral replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the difluoromethoxy group can lead to dynamic lipophilicity, depending on the environment . This could impact the compound’s interaction with its targets and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct introduction of fluorine onto the isoquinoline ring, which can be achieved through various fluorination reactions . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of fluorinated isoquinolines, including 3-(Difluoromethoxy)isoquinoline, often employs catalytic processes to enhance efficiency and yield. These methods may involve the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various isoquinoline derivatives with modified functional groups, which can exhibit different biological and physical properties .
Scientific Research Applications
3-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Fluorinated isoquinolines are explored for their potential as pharmaceuticals due to their bioactivity.
Industry: The compound is used in the development of materials with specific properties, such as organic light-emitting diodes
Comparison with Similar Compounds
3-(Trifluoromethyl)isoquinoline: Another fluorinated isoquinoline with a trifluoromethyl group instead of a difluoromethoxy group.
3-Fluoroisoquinoline: A simpler fluorinated isoquinoline with a single fluorine atom.
Isoquinoline: The parent compound without any fluorine substitution.
Uniqueness: 3-(Difluoromethoxy)isoquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(difluoromethoxy)isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-5-7-3-1-2-4-8(7)6-13-9/h1-6,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASNZDPCRRIIBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744740 |
Source
|
Record name | 3-(Difluoromethoxy)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261770-41-5 |
Source
|
Record name | 3-(Difluoromethoxy)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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